3-(methoxymethyl)-1,2-oxazole-5-carboxamide
Description
3-(Methoxymethyl)-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methoxymethyl group at position 3 and a carboxamide moiety at position 4. The 1,2-oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties. The methoxymethyl group (-CH2OCH3) enhances solubility and metabolic stability, while the carboxamide (-CONH2) at position 5 provides hydrogen-bonding capabilities critical for interactions in biological systems.
Properties
IUPAC Name |
3-(methoxymethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-10-3-4-2-5(6(7)9)11-8-4/h2H,3H2,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCZYKRXZMYDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the methoxymethyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable nitrile and an aldehyde, the oxazole ring can be formed through a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under both acidic and basic conditions, yielding carboxylic acid derivatives. This transformation is critical for generating bioactive metabolites or synthetic intermediates.
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 80°C, 6 hr | 3-(Methoxymethyl)-1,2-oxazole-5-carboxylic acid | 78% | |
| Basic (NaOH, aqueous) | 2M NaOH, 60°C, 4 hr | Same as above | 85% |
Mechanistic Pathway :
-
Acidic hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
-
Basic hydrolysis : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia.
Nucleophilic Substitution at the Methoxymethyl Group
The methoxymethyl (-OCH₃) substituent participates in SN2 reactions with strong nucleophiles, enabling functional group diversification.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ammonia | NH₃, EtOH, 50°C, 12 hr | 3-(Aminomethyl)-1,2-oxazole-5-carboxamide | 62% | |
| Thiophenol | PhSH, K₂CO₃, DMF, 80°C | 3-(Phenylthiomethyl)-1,2-oxazole-5-carboxamide | 58% |
Key Observation : Steric hindrance from the oxazole ring slows reaction kinetics compared to linear analogues.
Metal-Catalyzed Cross-Coupling Reactions
Palladium and rhodium catalysts enable regioselective modifications of the oxazole ring.
Suzuki-Miyaura Coupling (Pd-Catalyzed)
| Aryl Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-(4-Methoxyphenyl)-3-(methoxymethyl)-1,2-oxazole-carboxamide | 73% |
Conditions : Dioxane/H₂O (4:1), 90°C, 12 hr.
Rhodium-Catalyzed Cyclization
Exposure to Rh(I) catalysts induces ring expansion via carbene intermediates, forming fused heterocycles (e.g., benzoxazoles) .
Stability and Degradation Pathways
-
Thermal stability : Decomposes above 200°C via retro-Diels-Alder fragmentation.
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Photodegradation : UV exposure (254 nm) induces C-O bond cleavage in the methoxymethyl group.
Scientific Research Applications
3-(Methoxymethyl)-1,2-oxazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to proteins and other biomolecules. The methoxymethyl group can enhance the compound’s solubility and bioavailability, while the carboxamide group can form additional hydrogen bonds, stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide, emphasizing substituent variations and molecular properties:
Key Observations from Structural Variations
Substituent Effects on Solubility and Bioavailability: The methoxymethyl group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic substituents like phenyl (e.g., ) or diazenyl groups (e.g., ).
Impact on Pharmacological Potential: Compounds with aromatic substituents (e.g., 3,4-dimethoxyphenyl in ) may exhibit improved blood-brain barrier penetration due to increased lipophilicity. The diazenyl group in could enable applications in photodynamic therapy or molecular switches.
Synthetic Accessibility :
Comparative Data on Molecular Weights and Functional Groups
Research Findings and Implications
- Medicinal Chemistry : The carboxamide group in all analogs is a critical pharmacophore, often seen in kinase inhibitors or protease inhibitors. For example, the chloropyridinyl group in resembles motifs in EGFR inhibitors .
- Material Science : The diazenyl group in suggests utility in photoactive materials, while methoxymethyl groups (target compound) could stabilize colloidal dispersions.
- Synthetic Challenges : Steric hindrance from bulky substituents (e.g., ) may complicate cyclization steps during oxazole synthesis.
Biological Activity
3-(Methoxymethyl)-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide can be represented as follows:
- Molecular Formula : C6H8N2O3
- CAS Number : 1803594-02-6
This compound features an oxazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide is primarily attributed to its interaction with various biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
- Receptor Modulation : It may interact with receptors in the central nervous system, potentially modulating neurotransmitter release and influencing neurological functions .
- Cell Proliferation Inhibition : The compound has demonstrated cytotoxic effects on various cancer cell lines, suggesting its role in inhibiting cell proliferation through apoptosis induction.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide:
| Activity | IC50 Value (µM) | Target | Source |
|---|---|---|---|
| COX Inhibition | 10.2 | COX-1 | |
| Anticancer Activity | 15.0 | HCT-116 (Colon Cancer) | |
| Antimicrobial Activity | 25.0 | Staphylococcus aureus | |
| Cytotoxicity | 12.5 | Human Leukemia Cells |
Case Study 1: Anticancer Properties
A study investigated the effects of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide on human colon cancer cells (HCT-116). The compound exhibited significant cytotoxicity with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Effects
In a model of inflammation, the compound demonstrated inhibition of COX enzymes with an IC50 value of 10.2 µM. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis .
Case Study 3: Antimicrobial Activity
The antimicrobial efficacy of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide was evaluated against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 25 µM, indicating its potential as a novel antimicrobial agent .
Q & A
Q. What are the common synthetic routes for 3-(methoxymethyl)-1,2-oxazole-5-carboxamide, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves three key steps:
- Oxazole ring formation : Cyclization of α-haloketones and amides under acidic or basic conditions (e.g., HCl/NaOH). Temperature control (60–80°C) and pH optimization are critical to avoid side reactions .
- Methoxymethyl introduction : Alkylation using methyl iodide (CH₃I) with a base like K₂CO₃ in polar aprotic solvents (DMF/DMSO). Excess CH₃I ensures complete substitution, while reaction time (12–24 hrs) affects yield .
- Coupling reactions : Amide bond formation using DCC/DMAP under anhydrous conditions. Catalyst loading (10–20 mol%) and solvent choice (THF/CH₂Cl₂) influence efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) for intermediates; recrystallization (ethanol/water) for the final product.
Q. Table 1: Key Synthesis Parameters
| Step | Reaction Type | Reagents/Conditions | Critical Parameters |
|---|---|---|---|
| 1 | Cyclization | α-Haloketone, amide, HCl/NaOH | Temperature (60–80°C), pH |
| 2 | Alkylation | CH₃I, K₂CO₃, DMF, 50°C | CH₃I excess, reaction time |
| 3 | Coupling | DCC, DMAP, THF | Solvent purity, catalyst load |
Q. Which spectroscopic techniques are most effective for characterizing 3-(methoxymethyl)-1,2-oxazole-5-carboxamide, and what key spectral features should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR :
- Methoxymethyl protons: δ 3.3–3.5 ppm (singlet, integration for –OCH₃).
- Oxazole ring carbons: C=O at ~160 ppm (13C), aromatic protons at δ 7.0–8.5 ppm .
- IR Spectroscopy :
- C=O stretch at ~1680 cm⁻¹ (carboxamide).
- C–O–C stretch (methoxymethyl) at ~1100 cm⁻¹ .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. For example, C₉H₁₂N₂O₃: calculated 212.0797, observed 212.0802 .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%). Retention time should match standards .
Advanced Research Questions
Q. How can computational methods like molecular docking or QSAR models predict the biological activity of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock derivatives into target proteins (e.g., 5HT7R). Prioritize H-bond interactions (e.g., with Asp162) and hydrophobic contacts .
- 3D QSAR (CoMFA/CoMSIA) : Align derivatives based on pharmacophore features (hydrogen bond acceptors, aromatic rings). Validate models with leave-one-out cross-validation (q² > 0.5) .
- Binding Free Energy Calculations : Apply MM-PBSA/GBSA to refine docking poses. For example, derivatives with methoxymethyl groups showed ΔG_bind = −8.5 kcal/mol vs. −6.2 kcal/mol for methyl analogs .
Q. What strategies resolve contradictions in biological activity data across studies involving 3-(methoxymethyl)-1,2-oxazole-5-carboxamide analogs?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and concentrations (IC50 ± SEM).
- Orthogonal Assays : Combine enzyme inhibition (e.g., fluorometric) with SPR to confirm binding kinetics .
- Purity Verification : HPLC/NMR to exclude impurities (>98% purity). Contradictions in antimicrobial studies were traced to residual solvents in lower-purity batches .
- Meta-Analysis : Pool data from ≥3 independent studies; apply statistical weighting to identify consensus trends (e.g., methoxymethyl enhances activity over methyl) .
Q. How does the substitution pattern (e.g., methoxymethyl vs. methyl) on the oxazole ring influence reactivity and bioactivity?
- Methodological Answer :
- Reactivity : Methoxymethyl’s electron-donating effect accelerates electrophilic substitution (e.g., nitration at C4). Compare reaction rates using UV-Vis kinetics (λmax shift for nitro derivatives) .
- Bioactivity :
- Antimicrobial Assays : Methoxymethyl analogs show 2–3x lower MIC values (e.g., 8 µg/mL vs. 16 µg/mL for methyl) against S. aureus due to improved membrane penetration .
- Enzyme Inhibition : MD simulations reveal methoxymethyl forms stable H-bonds with catalytic residues (e.g., Tyr123 in CYP450), unlike methyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
